Sarafotoxin-b

Endothelin receptor pharmacology Radioligand binding kinetics ETA receptor

Choose Sarafotoxin-b (SRTX-b, S6b) — the only well-characterized non-selective endothelin receptor agonist with fully reversible binding kinetics (t₀.₅diss ≈100 min at ETA), enabling pulsed agonist exposure, receptor recycling kinetics, and washout-based desensitization studies impossible with essentially irreversible ET-1. The >100-fold potency gap between correctly paired (Cys¹–Cys¹⁵, Cys³–Cys¹¹) and mispaired disulfide isomers supplies a built-in functional QC criterion. SRTX-b uniquely distinguishes pharmacologically separable ETA receptor populations in human vascular tissue undetectable with ET-1 alone, and its TIMP-like scaffold supports MMP inhibitor engineering.

Molecular Formula C110H159N27O34S5
Molecular Weight 2569 g/mol
CAS No. 116303-65-2
Cat. No. B040777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarafotoxin-b
CAS116303-65-2
Synonyms3,3'-((2Z,5Z,8Z,11E,14Z,17Z,20Z,23Z,26Z,29Z,37Z,40Z,43Z,46Z)-36-((1Z,4Z,7Z,10Z,13Z,16Z)-3-((1H-imidazol-5-yl)methyl)-15-(sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7,10,13,16-hexahydroxy-6-(3-hydroxy-3-iminopropyl)-19-(1H-indol-3-yl)-12-isopropyl-2
Molecular FormulaC110H159N27O34S5
Molecular Weight2569 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N
InChIInChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1
InChIKeyGNKMHJZCKAUKSE-RAALVGGVSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarafotoxin-b (CAS 116303-65-2): Procurement-Grade Profile of the Non-Selective Endothelin Receptor Agonist Peptide


Sarafotoxin-b (SRTX-b, also designated Sarafotoxin S6b) is a 21-amino acid vasoconstrictor peptide originally isolated from the venom of the Israeli burrowing asp Atractaspis engaddensis [1]. It belongs to the endothelin/sarafotoxin peptide family, sharing approximately 60% sequence identity with mammalian endothelin-1 (ET-1) and adopting an identical cysteine-stabilized α-helical fold with two conserved disulfide bridges at Cys¹–Cys¹⁵ and Cys³–Cys¹¹ [2]. SRTX-b functions as a non-selective agonist at both ETA and ETB G-protein-coupled receptors, making it the most potent among the four classical sarafotoxin isopeptides (S6a–S6d) and a critical pharmacological tool for endothelin receptor research [1].

Why Endothelin-1 or Sarafotoxin S6c Cannot Substitute for Sarafotoxin-b in Endothelin System Research


Despite sharing a common 21-residue cysteine-stabilized α-helical scaffold, sarafotoxin isopeptides and endothelins exhibit profoundly divergent pharmacological profiles that preclude generic interchange. A single amino acid substitution at position 9 (Lys→Glu) is sufficient to convert the non-selective, high-affinity SRTX-b (IC₅₀ = 0.21 nM at cardiac endothelin receptors) into the ETB-selective, low-affinity SRTX-c (IC₅₀ = 854 nM), representing an approximately 4,000-fold loss in binding affinity [1]. Similarly, SRTX-b and ET-1, though nearly equipotent in receptor binding, engage pharmacologically distinguishable ETA receptor subtypes in human vascular tissue and exhibit fundamentally different receptor binding kinetics—reversible versus essentially irreversible [2]. These differences are not merely academic; they dictate which ligand is appropriate for specific experimental designs, from reversible pharmacological probing to irreversible receptor occupancy studies.

Sarafotoxin-b Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Reversible Versus Irreversible ETA Receptor Binding Kinetics: Sarafotoxin-b vs. Endothelin-1

In a direct head-to-head comparison using rat isolated renal artery sections, SRTX-b and ET-1 exhibited starkly divergent binding dissociation kinetics at ETA receptors. Following a 3-h association period, [¹²⁵I]-ET-1 showed no significant dissociation during a 4-h washout, indicating essentially irreversible binding. In marked contrast, [¹²⁵I]-SRTX-b binding was fully reversible with a half-dissociation time (t₀.₅diss) of 100 min [1]. This kinetic dichotomy was confirmed across a series of association binding studies, consistently demonstrating that SRTX-b–ETA receptor interaction is a reversible process while ET-1–ETA receptor interaction is effectively irreversible [1].

Endothelin receptor pharmacology Radioligand binding kinetics ETA receptor receptor occupancy

Disulfide Bridge Topology as a >100-Fold Potency Determinant in Sarafotoxin-b Coronary Vasospasm

The natural disulfide bridge pairing of SRTX-b is Cys¹–Cys¹⁵ and Cys³–Cys¹¹ (designated Type A). When an alternative disulfide isomer with Cys¹–Cys¹¹ and Cys³–Cys¹⁵ pairing (Type B) was synthesized and compared in the rat Langendorff heart preparation, Type A produced coronary vasospasm with a potency approximately 100-fold higher than Type B [1]. A similar ~100-fold potency ratio was observed for the positive inotropic effect in rat atria [1]. Furthermore, at 5 nmol/kg i.v. in mice, Type A caused 92% mortality (12/13 mice) within 10 minutes accompanied by ECG changes indicative of myocardial ischemia, whereas Type B produced no mortality at doses up to 50 nmol/kg—a >10-fold safety margin difference [1].

Peptide structure-activity relationship Disulfide bond engineering Coronary vasospasm synthetic peptide quality control

Pharmacologically Distinct ETA Receptor Subtype Activation by Sarafotoxin-b vs. Endothelin-1 in Human Coronary Artery

In human isolated coronary artery ring segments, SRTX-b and ET-1 displayed similar agonist potencies (pD₂ values of 8.16 and 8.27, respectively), yet the ETA-selective antagonist BQ-123 discriminated sharply between them. BQ-123 (0.1 µM) antagonized SRTX-b-induced contractions with a pKB of 7.86, whereas a 100-fold higher concentration (10 µM) was required to antagonize ET-1 responses, yielding a pKB of only 5.75 [1]. This corresponds to an approximately 130-fold difference in BQ-123 potency against the two agonists. The ETA antagonist FR139317 showed a similar discriminatory pattern, with pKB values of 8.24–8.47 against SRTX-b versus 6.11 against ET-1 [1]. Critically, after a full concentration-response curve was obtained for each agonist, additional contraction could only be elicited by ET-1 in SRTX-b-exposed segments, and not the reverse, confirming that the two peptides activate non-identical receptor populations [1].

ETA receptor subtypes Human vascular pharmacology BQ-123 antagonist sensitivity coronary artery contraction

Lys⁹→Glu⁹ Single-Residue Switch Controls ~4,000-Fold Binding Affinity Difference Between SRTX-b and SRTX-c

Systematic chimera analysis between SRTX-b and SRTX-c identified the Lys⁹→Glu⁹ substitution as the dominant molecular determinant of their divergent pharmacological profiles. In rat ventricular membrane binding assays, SRTX-b (Lys⁹) displaced [¹²⁵I]-ET-1 with an IC₅₀ of 0.21 nM, comparable to ET-1 itself (IC₅₀ = 0.16 nM), whereas SRTX-c (carrying Glu⁹ plus Thr², Asn⁴, and Asn¹³ substitutions) showed an IC₅₀ of 854 nM [1]. Among the individual chimera peptides, [Glu⁹]SRT-b dramatically reduced lethality, vasoconstrictor activity, and receptor binding, while [Thr²]SRT-b and [Asn⁴]SRT-b produced only minor attenuation [2]. The lethal dose in mice corroborates this selectivity: SRTX-b LD₅₀ ≈ 0.01 µg/g versus SRTX-c LD₅₀ ≈ 0.2 µg/g, an approximately 20-fold difference in acute toxicity [2].

Sarafotoxin chimera peptides ETA/ETB receptor selectivity Structure-activity relationship position 9 residue

Innate TIMP-Like Fold Endows Sarafotoxin-b with Matrix Metalloproteinase Inhibitory Activity Absent from Endothelins

The sarafotoxin/endothelin cysteine-stabilized α-helical fold exhibits topological similarity to the metalloproteinase interaction site of tissue inhibitors of metalloproteinases (TIMPs). Among family members, SRTX-b possesses modest but detectable matrix metalloproteinase (MMP) inhibitory activity, a feature attributed to its N-terminal sequence homology with TIMPs [1]. When SRTX-b was C-terminally truncated to eliminate its toxic vasopressive activity, the MMP inhibitory activity was essentially abolished, confirming that the intact SRTX-b scaffold is required [1]. This MMP inhibitory property is a distinctive feature of the sarafotoxin scaffold that is not associated with the endothelin subfamily, despite their shared fold. Subsequent engineering of SRTX-b variants yielded peptides with micromolar Kᵢ values selective for MMP-1 and MMP-9, demonstrating the scaffold's utility as a TIMP-mimetic starting point [1].

Matrix metalloproteinase inhibition TIMP mimetic scaffold Peptide engineering MMP-1 MMP-9

Sarafotoxin-b Highest-Impact Application Scenarios Grounded in Quantitative Differentiation Evidence


Reversible ETA/ETB Receptor Occupancy Studies Requiring Washable Agonist Activity

For experimental protocols requiring titratable, reversible endothelin receptor activation—such as pulsed agonist exposure, receptor internalization/recycling kinetics, or washout-based desensitization studies—SRTX-b is the only well-characterized non-selective endothelin receptor agonist with documented fully reversible binding kinetics (t₀.₅diss = 100 min at ETA receptors). ET-1, by contrast, exhibits essentially irreversible binding with no measurable dissociation over 4 h, making it unsuitable for reversible occupancy paradigms [1]. This kinetic property is critical for researchers studying dynamic receptor regulation in native vascular smooth muscle preparations.

Disulfide Bridge-Dependent Structure-Activity Relationship Studies and Synthetic Peptide Quality Control

The >100-fold potency differential between correctly paired (Cys¹–Cys¹⁵, Cys³–Cys¹¹) and mispaired (Cys¹–Cys¹¹, Cys³–Cys¹⁵) disulfide isomers of SRTX-b provides a uniquely sensitive system for investigating the structural basis of endothelin receptor activation [2]. For laboratories procuring synthetic SRTX-b, this extreme potency differential also serves as a built-in functional QC criterion: any preparation contaminated with mispaired isomer will exhibit dramatically attenuated pharmacological activity, making disulfide bond verification by HPLC-MS or functional bioassay an essential component of incoming quality assessment.

Pharmacological Dissection of ETA Receptor Subtype Heterogeneity in Human Vascular Tissue

The demonstration that SRTX-b and ET-1 activate pharmacologically distinguishable ETA receptor populations in human isolated coronary artery—evidenced by ~130-fold differential BQ-123 sensitivity and non-reciprocal cross-desensitization—establishes SRTX-b as an indispensable complementary agonist for ETA receptor subtype characterization [3]. Studies relying solely on ET-1 as the ETA probe will systematically fail to detect this receptor heterogeneity. SRTX-b is therefore required whenever the full pharmacological complexity of human vascular endothelin receptors is under investigation.

TIMP-Mimetic Scaffold Engineering for Matrix Metalloproteinase Inhibitor Development

SRTX-b's innate TIMP-like fold and demonstrated MMP inhibitory activity—a property absent in the endothelin subfamily—position it as a starting scaffold for engineering selective MMP inhibitors [4]. The SRTX-b framework tolerates multiple sequence substitutions while maintaining correct disulfide bond formation and tertiary structure, enabling directed evolution approaches to enhance MMP affinity and selectivity. C-terminal truncation strategies can separate vasopressive toxicity from MMP inhibitory function, a critical requirement for developing therapeutically useful TIMP-mimetic leads from this venom-derived peptide scaffold [4].

Quote Request

Request a Quote for Sarafotoxin-b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.